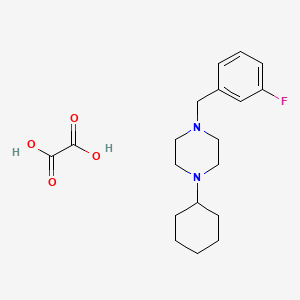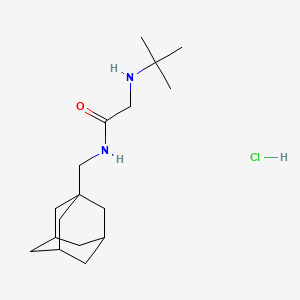
N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride, also known as memantine hydrochloride, is a medication used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of the NMDA receptors in the brain.
Aplicaciones Científicas De Investigación
Memantine hydrochloride has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. In addition, N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride hydrochloride has been studied for its potential therapeutic effects on other neurodegenerative diseases such as Parkinson's disease and multiple sclerosis.
Mecanismo De Acción
Memantine hydrochloride works by blocking the activity of the NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. Overactivation of NMDA receptors can lead to neuronal damage and death, which is thought to contribute to the development of neurodegenerative diseases. By blocking the activity of NMDA receptors, N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride hydrochloride can help protect neurons from damage and slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Memantine hydrochloride has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons. Memantine hydrochloride has also been shown to reduce the levels of inflammatory cytokines in the brain, which are thought to contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride hydrochloride in lab experiments is that it has a well-defined mechanism of action and has been extensively studied for its potential therapeutic effects. This makes it a useful tool for studying the role of NMDA receptors in the brain and for developing new treatments for neurodegenerative diseases. One limitation of using N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride hydrochloride in lab experiments is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer the drug in vivo and to study its effects in vitro.
Direcciones Futuras
There are a number of future directions for research on N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride hydrochloride. One area of research is the development of new and more effective NMDA receptor antagonists for the treatment of neurodegenerative diseases. Another area of research is the identification of biomarkers that can be used to predict the response to N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride hydrochloride and other NMDA receptor antagonists. Finally, there is a need for further research on the long-term safety and efficacy of N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride hydrochloride in the treatment of neurodegenerative diseases.
Métodos De Síntesis
Memantine hydrochloride is synthesized by reacting 1-adamantylamine with tert-butylglycine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form N~1~-(1-adamantylmethyl)-N~2~-(tert-butyl)glycinamide hydrochloride hydrochloride. The synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-2-(tert-butylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O.ClH/c1-16(2,3)19-10-15(20)18-11-17-7-12-4-13(8-17)6-14(5-12)9-17;/h12-14,19H,4-11H2,1-3H3,(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPQSVVPFKUQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NCC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylmethyl)-2-(tert-butylamino)acetamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

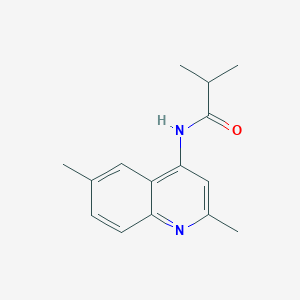
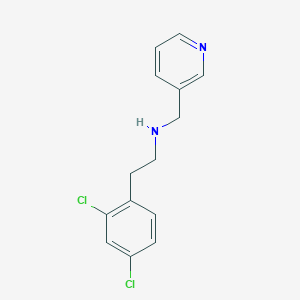
![N-[4-(4-morpholinyl)phenyl]-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4889607.png)
![2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4889614.png)
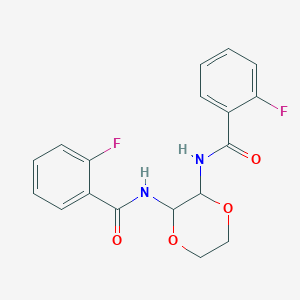
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4889620.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4889626.png)
![3-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4889629.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4889641.png)
![2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B4889665.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4889671.png)
![[1-({1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4889674.png)
